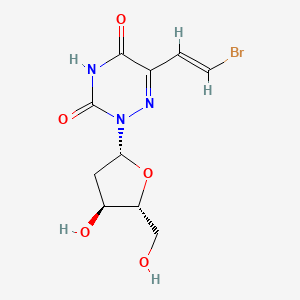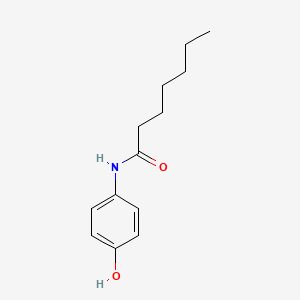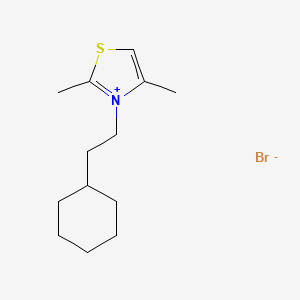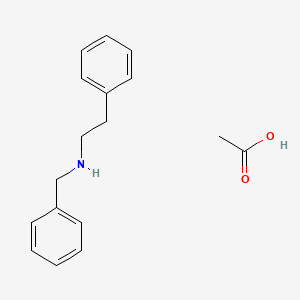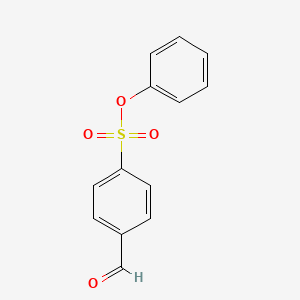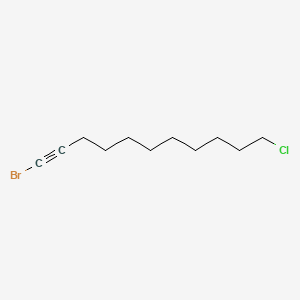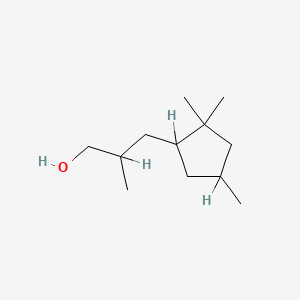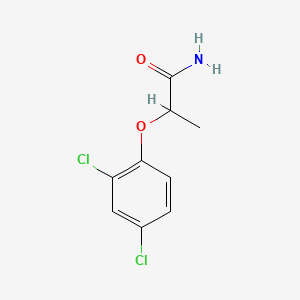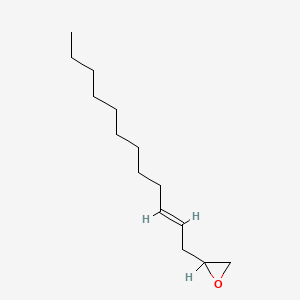
Dodec-2-enyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodec-2-enyloxirane: is an organic compound with the molecular formula C₁₄H₂₆O . It is a heterocyclic compound containing an oxirane ring (epoxide) attached to a dodecene chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Epoxidation of Dodec-2-ene: One common method to synthesize Dodec-2-enyloxirane is through the epoxidation of dodec-2-ene. This reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to convert the alkene into the corresponding epoxide.
Industrial Production Methods: Industrially, this compound can be produced using similar epoxidation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dodec-2-enyloxirane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives. Catalytic hydrogenation is a typical method used for this purpose.
Substitution: this compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like amines, alcohols, thiols under mild to moderate conditions.
Major Products:
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Reduction: Alcohols or other reduced compounds.
Substitution: Corresponding substituted products with the nucleophile attached.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Dodec-2-enyloxirane is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine:
Drug Development: The compound’s ability to undergo various chemical reactions makes it useful in the development of pharmaceutical compounds. It can be modified to create bioactive molecules with potential therapeutic applications.
Industry:
Polymer Production: this compound is used in the production of polymers and resins. Its epoxide group allows it to react with other monomers to form cross-linked polymer networks.
Mécanisme D'action
Mechanism:
Epoxide Ring Opening: The primary mechanism by which Dodec-2-enyloxirane exerts its effects is through the opening of the epoxide ring. This can occur via nucleophilic attack, leading to the formation of various products depending on the nucleophile involved.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is susceptible to nucleophilic attack, which can lead to the formation of different products. This reactivity is exploited in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
2-Butyl Dodec-2-enoate: This compound is similar in structure but contains an ester group instead of an epoxide.
2-Dodec-11-enyloxirane: Another similar compound with a slightly different structure, used in various chemical applications.
Uniqueness:
Reactivity: Dodec-2-enyloxirane’s unique reactivity due to the presence of the epoxide ring makes it distinct from other similar compounds. This reactivity allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
93820-03-2 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2-[(E)-dodec-2-enyl]oxirane |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h10-11,14H,2-9,12-13H2,1H3/b11-10+ |
Clé InChI |
QNRDSEBPIRXMOA-ZHACJKMWSA-N |
SMILES isomérique |
CCCCCCCCC/C=C/CC1CO1 |
SMILES canonique |
CCCCCCCCCC=CCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




